molecular formula C22H24N4O3 B2686859 methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 605625-61-4

methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2686859
CAS No.: 605625-61-4
M. Wt: 392.459
InChI Key: ASILYQBRLRIUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a benzimidazole moiety, a piperidine ring, and an acetamido group attached to a benzoate group .

Scientific Research Applications

ACAT Inhibitors for Disease Treatment

One research application of related compounds involves the development of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. A study identified a compound with a structural core similar to methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate as a potent ACAT inhibitor. This inhibitor showed selectivity for human ACAT-1 over ACAT-2, which could be beneficial for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Synthesis of Benzimidazole Derivatives

Another study focused on synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving compounds structurally related to this compound. These derivatives were synthesized efficiently and could have various applications in medicinal chemistry due to their structural diversity (Fereshteh Goli-Garmroodi et al., 2015).

Catalysis and Electrocatalysis

Research into catalytic methods and electrosynthesis has explored compounds related to this compound. For example, the electrosynthesis of an imidazole derivative exhibited bifunctional electrocatalytic properties for the oxidation of biomolecules, indicating potential applications in biosensing and catalysis (N. Nasirizadeh et al., 2013).

Corrosion Inhibition

Compounds with benzimidazole moieties have been investigated for their corrosion inhibition properties. A study reported that benzimidazole derivatives, structurally similar to the target compound, demonstrated significant inhibitory effects on steel corrosion in acidic environments. This research suggests potential applications in materials science and engineering to protect metals from corrosion (M. Yadav et al., 2016).

Properties

IUPAC Name

methyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-22(28)16-6-8-17(9-7-16)23-20(27)14-26-12-10-15(11-13-26)21-24-18-4-2-3-5-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILYQBRLRIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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